LY243246

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

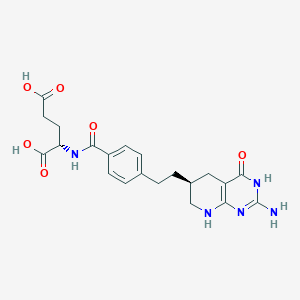

C21H25N5O6 |

|---|---|

Molecular Weight |

443.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15-/m0/s1 |

InChI Key |

ZUQBAQVRAURMCL-WFASDCNBSA-N |

Isomeric SMILES |

C1[C@@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of LY243246 (Lometrexol) in Purine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of LY243246, also known as Lometrexol or DDATHF, a potent antimetabolite that targets the de novo purine synthesis pathway. This document details the molecular interactions, kinetic data, experimental methodologies, and cellular consequences of this compound activity, offering a valuable resource for researchers in oncology and metabolic pathways.

Introduction: Targeting the Engine of Cell Proliferation

Rapidly proliferating cells, a hallmark of cancer, have a high demand for nucleotides to support DNA and RNA synthesis. The de novo purine synthesis pathway is a critical metabolic route for the production of adenosine and guanosine nucleotides, the fundamental building blocks of nucleic acids. This compound is a folate analog antimetabolite designed to specifically interrupt this vital pathway, thereby exerting its cytotoxic effects on cancer cells.

Mechanism of Action: Competitive Inhibition of GAR Transformylase

This compound functions as a potent and specific competitive inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GARFT), also known as GAR transformylase.[1] GARFT is a crucial enzyme that catalyzes the third step in the de novo purine biosynthesis pathway: the formylation of 5'-phosphoribosylglycinamide (GAR) to 5'-phosphoribosyl-N-formylglycinamide (fGAR), utilizing 10-formyltetrahydrofolate (10-formyl-THF) as the formyl donor.

By competitively binding to the 10-formyl-THF binding site on GARFT, this compound prevents the natural substrate from accessing the enzyme's active site. This inhibition blocks the progression of the de novo purine synthesis pathway, leading to a depletion of downstream purine nucleotides.[1]

Quantitative Data Summary

The inhibitory potency of this compound and its analogs has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

| Compound | Parameter | Value | Cell Line/System | Reference |

| This compound (Lometrexol) | IC50 (Growth Inhibition) | 2.9 nM | CCRF-CEM (Human Leukemia) | [2] |

| LY309887 | IC50 (Growth Inhibition) | 9.9 nM | CCRF-CEM (Human Leukemia) | [2] |

| 10R-3 (DDATHF analog) | IC50 (Growth Inhibition) | 80 nM | CCRF-CEM (Human Leukemia) | [3][4] |

| 10S-3 (DDATHF analog) | IC50 (Growth Inhibition) | 50 nM | CCRF-CEM (Human Leukemia) | [3][4] |

Table 1: Cellular Potency of this compound and Related Compounds. This table outlines the half-maximal inhibitory concentration (IC50) for cell growth, demonstrating the cytotoxic effects of these compounds.

| Compound | Parameter | Value (nM) | Enzyme | Reference |

| LY309887 | Ki | 6.5 | GARFT | [2] |

| This compound (Lometrexol) | Estimated Ki* | ~58.5 | GARFT | [2] |

| 10R-3 (DDATHF analog) | Ki | 210 | Recombinant Human GARFT | [3][4] |

| 10S-3 (DDATHF analog) | Ki | 180 | Recombinant Human GARFT | [3][4] |

Table 2: Enzymatic Inhibition Constants. This table presents the inhibition constants (Ki) against GARFT, indicating the direct inhibitory potency at the molecular level. The Ki for Lometrexol is estimated based on the report that LY309887 is 9-fold more potent.[2]

Experimental Protocols

Spectrophotometric Assay for GAR Transformylase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of GARFT and to evaluate the inhibitory potential of compounds like this compound. The assay monitors the production of tetrahydrofolate (THF) from 10-formyl-THF, which is coupled to an enzymatic or chemical oxidation step that results in a measurable change in absorbance. A common method involves monitoring the formation of a stable product with a distinct absorbance spectrum.

Materials:

-

Purified recombinant human GAR transformylase (GARFT)

-

5'-phosphoribosylglycinamide (GAR) substrate

-

10-formyl-5,8-dideazafolate (fDDF), a stable analog of 10-formyl-THF

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT

-

This compound (or other inhibitors) dissolved in DMSO

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of GAR, and fDDF.

-

Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the reaction mixture. Include a control with DMSO alone.

-

Enzyme Addition: Initiate the reaction by adding a small, fixed amount of purified GARFT to the cuvette.

-

Spectrophotometric Monitoring: Immediately monitor the change in absorbance at a specific wavelength (e.g., 295 nm for the conversion of fDDF to DDF) over time. The rate of change in absorbance is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots. For inhibition studies, plot the reaction velocities against the inhibitor concentration to determine the IC50 value. To determine the Ki, perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Lineweaver-Burk or Dixon plots).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the de novo purine synthesis pathway, the point of inhibition by this compound, and a typical experimental workflow for inhibitor characterization.

Figure 1: De Novo Purine Synthesis Pathway and this compound Inhibition. This diagram illustrates the sequential enzymatic steps in the de novo synthesis of purine nucleotides, highlighting the inhibition of GAR Transformylase by this compound.

Figure 2: Experimental Workflow for this compound Characterization. This flowchart outlines the key steps involved in the in vitro and cell-based characterization of GARFT inhibitors like this compound.

Downstream Effects and Cellular Consequences

The inhibition of GARFT by this compound has significant downstream consequences for cellular metabolism and proliferation:

-

Depletion of Purine Nucleotide Pools: By blocking the de novo pathway, this compound leads to a rapid and sustained depletion of intracellular pools of guanine and adenine nucleotides, including dGTP.[5]

-

Inhibition of DNA and RNA Synthesis: The scarcity of essential purine building blocks directly impairs the synthesis of DNA and RNA, which is a prerequisite for cell division and growth.

-

Cell Cycle Arrest and Apoptosis: The disruption of nucleic acid synthesis triggers cell cycle checkpoints, leading to cell cycle arrest, primarily in the S-phase. Prolonged purine starvation ultimately induces apoptosis (programmed cell death).[1]

These cellular effects underscore the potent anti-proliferative and cytotoxic activity of this compound, particularly in rapidly dividing cancer cells that are highly dependent on the de novo purine synthesis pathway. The selective toxicity of lometrexol is also attributed to the fact that many normal tissues can utilize the purine salvage pathway, which is not targeted by this inhibitor.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asymmetric synthesis of inhibitors of glycinamide ribonucleotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective potentiation of lometrexol growth inhibition by dipyridamole through cell-specific inhibition of hypoxanthine salvage - PMC [pmc.ncbi.nlm.nih.gov]

LY243246: A Potent Inhibitor of De Novo Purine Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Target and Mechanism of Action

LY243246, also known as (6S)-DDATHF, is a potent and competitive inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GAR transformylase).[1] This enzyme plays a crucial role in the de novo purine synthesis pathway, a fundamental process for the production of purines, which are essential building blocks for DNA and RNA. By competitively inhibiting GAR transformylase, this compound effectively disrupts this pathway, leading to a depletion of purines necessary for cell proliferation.

The inhibitory action of this compound is stereospecific. It is the 6S diastereomer of 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF). Both the 6R and 6S diastereomers are remarkably similar in their activity as antimetabolites that inhibit de novo purine synthesis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative metrics associated with the activity of this compound and its related diastereomers.

| Parameter | Compound | Cell Line/Enzyme | Value | Reference |

| IC50 | This compound ((6S)-DDATHF) | Mouse L1210 leukemia cells | 29 nM | [1] |

| Km | (6R)-DDATHF | Mouse liver folylpolyglutamate synthetase | 7.1 µM | [1] |

| Km | (6S)-DDATHF (this compound) | Mouse liver folylpolyglutamate synthetase | 9.3 µM | [1] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not exhaustively publicly available, the characterization of such an inhibitor would typically involve the following key experiments:

1. GAR Transformylase Inhibition Assay (Enzyme Kinetics)

-

Objective: To determine the inhibitory constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) of this compound on GAR transformylase.

-

Methodology:

-

Recombinant GAR transformylase is purified.

-

The enzymatic reaction is initiated by adding the substrates, glycinamide ribonucleotide (GAR) and 10-formyl-5,8,10-trideaza-5,6,7,8-tetrahydrofolate (a cofactor analog).

-

The reaction progress is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength corresponding to the product formation.

-

To determine the Ki, the assay is performed with varying concentrations of the substrate (GAR) and a range of fixed concentrations of the inhibitor (this compound).

-

The data is then plotted on a Lineweaver-Burk or Dixon plot to determine the mode of inhibition and calculate the Ki value.

-

2. Cell-Based Proliferation Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the growth of various cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., L1210 leukemia cells) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like Calcein AM.

-

The absorbance or fluorescence is measured, and the data is normalized to untreated control cells.

-

The IC50 value is calculated by fitting the dose-response curve to a sigmoidal model.

-

3. Folylpolyglutamate Synthetase (FPGS) Activity Assay

-

Objective: To evaluate the ability of this compound to be a substrate for FPGS, an enzyme that adds glutamate residues to folates and antifolates, which can enhance their intracellular retention and activity.

-

Methodology:

-

A cell lysate containing FPGS or purified recombinant FPGS is used.

-

The reaction is initiated by adding this compound, ATP, and radiolabeled glutamate.

-

The reaction is incubated for a specific time and then stopped.

-

The polyglutamated products are separated from the unreacted glutamate using anion-exchange chromatography or HPLC.

-

The amount of incorporated radiolabeled glutamate is quantified to determine the enzyme activity and calculate kinetic parameters like Km and Vmax.

-

Visualizations

Caption: Inhibition of the de novo purine synthesis pathway by this compound.

Caption: Workflow for characterizing the inhibitory activity of this compound.

References

(6S)-5,10-Dideazatetrahydrofolate: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

(6S)-5,10-Dideazatetrahydrofolate ((6S)-DDATHF) is a potent antifolate and a specific inhibitor of the enzyme glycinamide ribonucleotide formyltransferase (GARFT), a critical component in the de novo purine biosynthesis pathway. This pathway is essential for the synthesis of purine nucleotides, the building blocks of DNA and RNA. Due to the high demand for nucleotides in rapidly proliferating cells, such as cancer cells, this pathway is a key target for anticancer drug development. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of (6S)-DDATHF for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

(6S)-DDATHF is a stereoisomer of 5,10-dideazatetrahydrofolate. The "(6S)" designation refers to the stereochemistry at the 6-position of the pteridine ring system. Its chemical structure consists of a pteridine ring, a p-aminobenzoyl group, and a glutamate moiety.

Table 1: Physicochemical Properties of (6S)-DDATHF

| Property | Value | Source |

| Molecular Formula | C20H22N6O6 | Inferred from structure |

| Molecular Weight | 442.43 g/mol | Inferred from structure |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in DMSO.[1][2][3] Aqueous solubility is limited. | General knowledge |

| Storage | Store at -20°C for long-term stability. | General knowledge |

Mechanism of Action: Inhibition of Purine Biosynthesis

The primary molecular target of (6S)-DDATHF is glycinamide ribonucleotide formyltransferase (GARFT), the first of two folate-dependent enzymes in the de novo purine synthesis pathway.[4][5][6] GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to glycinamide ribonucleotide (GAR), forming formylglycinamide ribonucleotide (FGAR). By competitively inhibiting the binding of the natural substrate, 10-formyl-THF, (6S)-DDATHF and its intracellular polyglutamated forms effectively block this crucial step.[5] This leads to a depletion of the intracellular pool of purine nucleotides, which in turn inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells.[7]

The cytotoxic potency of DDATHF stereoisomers has been shown to correlate with the cellular levels of folylpolyglutamate synthetase (FPGS).[4][8][9] FPGS catalyzes the addition of glutamate residues to DDATHF, a process known as polyglutamylation. These polyglutamated forms are more efficiently retained within the cell and exhibit increased inhibitory activity against GARFT.[4][8][9]

Biological Activity and Cytotoxicity

(6S)-DDATHF exhibits potent cytotoxic activity against a variety of cancer cell lines. Its efficacy is stereospecific, with the (6S) and (6R) diastereomers showing different cytotoxic potencies in various cell lines.[4][8][9] For instance, (6S)-DDATHF was found to be more cytotoxic than (6R)-DDATHF in human WiDr colon adenocarcinoma and Chinese hamster ovary (CHO) cells.[4][8][9]

Table 2: In Vitro Cytotoxicity of DDATHF Diastereomers

| Cell Line | (6R)-DDATHF IC50 | (6S)-DDATHF IC50 | Fold Difference ((6R)/(6S)) | Reference |

| WiDr (human colon) | - | - | 6.0 | [4][8][9] |

| CHO (hamster ovary) | - | - | 7.2 | [4][8][9] |

| T24 (human bladder) | - | - | 1.5 | [4][8][9] |

| L1210 (mouse leukemia) | - | - | 2.0 | [4][8][9] |

| C3H/10T1/2 clone 8 | - | - | 0.11 | [4][8][9] |

| C3H/10T1/2 clone 16 | - | - | 0.14 | [4][8][9] |

Note: Specific IC50 values were not provided in the source material, only the fold difference in cytotoxicity.

The inhibition of purine synthesis by DDATHF leads to an accumulation of cells in the S phase of the cell cycle.[5]

Experimental Protocols

GARFT Enzyme Inhibition Assay (Spectrophotometric Method)

This protocol measures the inhibition of GARFT by monitoring the change in absorbance resulting from the enzymatic reaction.

Materials:

-

Purified human GARFTase

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (10-CHO-DDF)

-

(6S)-DDATHF

-

0.1 M HEPES buffer, pH 7.5

-

DMSO

-

UV-transparent 96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of (6S)-DDATHF in DMSO.

-

In a 96-well plate, prepare a reaction mixture containing GAR (e.g., 30 µM), 10-CHO-DDF (e.g., 5.4 µM), and varying concentrations of (6S)-DDATHF in HEPES buffer.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding a solution of GARFTase (e.g., 20 nM) to each well.

-

Immediately monitor the increase in absorbance at 295 nm over time.

-

Calculate the initial reaction rates from the linear portion of the curve.

-

Determine the Ki value by fitting the initial rates against the inhibitor concentrations using appropriate enzyme inhibition models.[10]

References

- 1. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. news-medical.net [news-medical.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The stereospecific cytotoxic potency of (6R) and (6S)-5,10- dideazatetrahydrofolate correlates with cellular folylpolyglutamate synthetase levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 10. benchchem.com [benchchem.com]

The Technical Guide to LY243246: A Potent Inhibitor of Glycinamide Ribonucleotide Formyltransferase (GARFT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY243246, the (6S)-diastereomer of 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), is a potent, competitive inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway.[1] This pathway is fundamental for the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA. In rapidly proliferating cells, such as cancer cells, there is a high demand for purines, making the enzymes in this pathway attractive targets for anticancer drug development.[1][2][3] this compound and its related compounds have demonstrated significant potential as antineoplastic agents by disrupting this vital metabolic process. This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data on its and related compounds' inhibitory activity, detailed experimental protocols, and visualizations of the relevant biological pathway and drug discovery workflow.

Mechanism of Action

This compound exerts its cytotoxic effects by inhibiting GARFT, which catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-formyl-THF) to glycinamide ribonucleotide (GAR), forming N-formylglycinamide ribonucleotide (FGAR).[1][2][3] This is a critical step in the de novo synthesis of purines. By competitively binding to GARFT, this compound blocks the production of FGAR, leading to a depletion of downstream purine nucleotides. This, in turn, inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cells.[4] The selectivity of GARFT inhibitors for cancer cells is partly attributed to the reliance of many tumor cell lines on the de novo purine synthesis pathway, whereas normal cells can often utilize salvage pathways to obtain purines.[2]

Quantitative Inhibitory Data

The following table summarizes the quantitative data for this compound and other relevant GARFT inhibitors. While a specific Ki value for this compound was not found in the reviewed literature, the data for structurally similar compounds provide a strong indication of its potency.

| Compound | Target | Assay Type | Value | Cell Line/System | Reference |

| This compound ((6S)-DDATHF) | Cell Growth | IC50 | 29 nM | L1210 Leukemia | [1] |

| 10S-3 (a 10-methylthio-DDACTHF analog) | rhGAR Tfase | Ki | 180 nM | Recombinant Human GAR Tfase | [2] |

| 10R-3 (a 10-methylthio-DDACTHF analog) | rhGAR Tfase | Ki | 210 nM | Recombinant Human GAR Tfase | [2] |

| 10S-3 (a 10-methylthio-DDACTHF analog) | Cell Growth | IC50 | 50 nM | CCRF-CEM Leukemia | [2] |

| 10R-3 (a 10-methylthio-DDACTHF analog) | Cell Growth | IC50 | 80 nM | CCRF-CEM Leukemia | [2] |

Signaling Pathway: De Novo Purine Biosynthesis and GARFT Inhibition

The diagram below illustrates the de novo purine biosynthesis pathway, highlighting the critical step catalyzed by GARFT and the point of inhibition by this compound.

References

- 1. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. pure.psu.edu [pure.psu.edu]

The Pivotal Role of Folylpolyglutamate Synthetase in the Mechanism of Action of LY243246, a Potent Antifolate Inhibitor of De Novo Purine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of the critical role of folylpolyglutamate synthetase (FPGS) in the cellular pharmacology of LY243246. This compound, also known as the (6S)-diastereomer of 5,10-dideazatetrahydrofolate ((6S)-DDATHF), is a potent antifolate agent that exerts its cytotoxic effects by inhibiting de novo purine biosynthesis. A key determinant of its antitumor activity is its interaction with FPGS, an essential enzyme responsible for the addition of glutamate residues to folates and antifolates. This polyglutamylation significantly impacts the intracellular retention and potency of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biochemical pathways and experimental workflows.

The Role of Folylpolyglutamate Synthetase (FPGS)

Folylpolyglutamate synthetase (EC 6.3.2.17) is a crucial enzyme in folate homeostasis. It catalyzes the sequential addition of glutamate moieties to the γ-carboxyl group of the glutamate residue of folates and folate analogs. This process of polyglutamylation serves two primary functions: it enhances the intracellular retention of these compounds by increasing their negative charge, thereby preventing their efflux from the cell, and it can increase their affinity for folate-dependent enzymes. For many antifolate drugs, including this compound, polyglutamylation by FPGS is a critical activation step that is essential for their therapeutic efficacy.

This compound: A Substrate for FPGS

This compound is an efficient substrate for FPGS. The enzymatic addition of a polyglutamate tail to this compound significantly enhances its intracellular concentration and its inhibitory activity against its primary target, glycinamide ribonucleotide (GAR) formyltransferase.

Data Presentation

The following tables summarize the available quantitative data regarding the interaction of this compound and related compounds with FPGS and their cellular effects.

Table 1: Kinetic Parameters of DDATHF Diastereomers with Folylpolyglutamate Synthetase

| Compound | Enzyme Source | Km (μM) | Kinetic Behavior |

| (6S)-DDATHF (this compound) | Mouse Liver FPGS | 9.3 | Substrate Inhibition |

| (6R)-DDATHF (Lometrexol) | Mouse Liver FPGS | 7.1 | Michaelis-Menten |

Data extracted from publicly available scientific literature.

Table 2: Cytotoxicity of DDATHF Diastereomers

| Compound | Cell Line | IC50 (nM) |

| (6S)-DDATHF (this compound) | L1210 Leukemia | 29 |

Data extracted from publicly available scientific literature.

Table 3: Approximate Kinetic Constants of Polyglutamated DDATHF with FPGS

| Compound | Approximate KM (μM) | Approximate KI (μM) |

| (6S)-DDAH4PteGlun (n=1-2) | 0.65 - 1.6 | 144 - 417 |

| (6R)-DDAH4PteGlun (n=2-5) | 0.65 - 1.6 | 144 - 417 |

DDAH4PteGlun represents the polyglutamated forms of DDATHF. Data suggests marked substrate inhibition for these forms.[1][2][3]

Experimental Protocols

Folylpolyglutamate Synthetase (FPGS) Enzyme Activity Assay

This protocol describes a method for determining the kinetic parameters of an antifolate substrate, such as this compound, with FPGS. The assay measures the incorporation of a radiolabeled amino acid into the antifolate.

Materials:

-

Purified or partially purified FPGS enzyme preparation

-

This compound (or other antifolate substrate)

-

[3H]-Glutamic acid

-

ATP (adenosine triphosphate)

-

Tris-HCl buffer (pH 8.5)

-

MgCl2

-

KCl

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, KCl, DTT, and [3H]-glutamic acid.

-

Add varying concentrations of the antifolate substrate (this compound) to the reaction mixture.

-

Initiate the reaction by adding the FPGS enzyme preparation.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate the protein and any polyglutamated antifolate bound to it.

-

Centrifuge the samples to pellet the precipitate.

-

Wash the pellet with TCA to remove unincorporated [3H]-glutamic acid.

-

Dissolve the pellet in a suitable solvent (e.g., 0.5 M NaOH).

-

Add scintillation fluid to the dissolved pellet and measure the radioactivity using a liquid scintillation counter.

-

Calculate the rate of [3H]-glutamic acid incorporation at each substrate concentration.

-

Determine the kinetic parameters (Km and Vmax) by plotting the reaction rate against the substrate concentration and fitting the data to the Michaelis-Menten equation or a suitable model for substrate inhibition.

Glycinamide Ribonucleotide (GAR) Formyltransferase Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound and its polyglutamated derivatives on its target enzyme, GAR formyltransferase.

Materials:

-

Purified GAR formyltransferase enzyme

-

Glycinamide ribonucleotide (GAR) substrate

-

10-formyl-5,8,10-trideaza-5,6,7,8-tetrahydrofolic acid (TDF-THF) as the folate cosubstrate

-

This compound and its polyglutamated derivatives

-

Potassium phosphate buffer (pH 7.4)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, GAR, and TDF-THF.

-

Add varying concentrations of the inhibitor (this compound or its polyglutamates) to the reaction mixture.

-

Initiate the reaction by adding the GAR formyltransferase enzyme.

-

Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm) resulting from the conversion of TDF-THF to 5,8,10-trideaza-5,6,7,8-tetrahydrofolic acid.

-

Calculate the initial reaction rates at each inhibitor concentration.

-

Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

To determine the inhibition constant (Ki), perform the assay at various substrate (GAR) concentrations for each inhibitor concentration and analyze the data using Lineweaver-Burk or Dixon plots.

Mandatory Visualizations

Signaling Pathway

Caption: Inhibition of De Novo Purine Synthesis by this compound.

Experimental Workflow

Caption: Workflow for Assessing this compound Polyglutamylation.

Conclusion

Folylpolyglutamate synthetase plays a central and indispensable role in the mechanism of action of the antifolate drug this compound. The conversion of this compound to its polyglutamated derivatives by FPGS is a critical step that enhances its intracellular accumulation and its inhibitory potency against GAR formyltransferase, a key enzyme in the de novo purine synthesis pathway. The kinetic data indicate that this compound is an excellent substrate for FPGS, although it also exhibits substrate inhibition. Understanding the intricate relationship between FPGS activity, this compound polyglutamylation, and cellular response is paramount for the rational design and clinical application of this and other antifolate-based cancer chemotherapeutics. Further research focusing on the precise kinetic parameters and the structural basis of the interaction between this compound and human FPGS will be invaluable for optimizing its therapeutic index.

References

- 1. Synthesis of (6R)- and (6S)-5,10-dideazatetrahydrofolate oligo-gamma-glutamates: kinetics of multiple glutamate ligations catalyzed by folylpoly-gamma-glutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of (6R)- and (6S)-5,10-dideazatetrahydrofolate oligo-γ-glutamates: Kinetics of multiple glutamate ligations catalyzed by folylpoly-γ-glutamate synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of (6R)- and (6S)-5,10-dideazatetrahydrofolate oligo-γ-glutamates: Kinetics of multiple glutamate ligations catalyzed by folylpoly-γ-glutamate synthetase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Impact of LY243246 on the De Novo Purine Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of LY243246 on the de novo purine synthesis pathway. This compound, also known as (6S)-5,10-dideazatetrahydrofolate ((6S)-DDATHF), is a potent antifolate agent that selectively targets a critical enzyme in this essential metabolic route. This document consolidates quantitative data on its inhibitory activity, details relevant experimental methodologies, and provides visual representations of the targeted pathway and experimental workflows to support further research and development in this area.

Introduction

The de novo purine synthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. This pathway is often upregulated in rapidly proliferating cells, such as cancer cells, to meet the high demand for nucleic acid precursors. Consequently, enzymes within this pathway have emerged as attractive targets for anticancer drug development.

This compound is the (6S) diastereomer of 5,10-dideazatetrahydrofolate (DDATHF), a class of compounds designed as specific inhibitors of the de novo purine synthesis pathway. It acts as a potent competitive inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GARFT), also known as GAR transformylase.[1] This enzyme catalyzes the third step in the pathway, the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). By blocking this crucial step, this compound effectively depletes the intracellular pool of purine nucleotides, leading to the inhibition of DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Mechanism of Action

This compound exerts its cytotoxic effects by specifically targeting and inhibiting the enzyme GARFT. As a competitive inhibitor, this compound binds to the active site of GARFT, preventing the binding of its natural substrate, 10-formyl-tetrahydrofolate. This inhibition blocks the transfer of a formyl group to GAR, a critical step for the formation of the purine ring. The 6R and 6S diastereomers of DDATHF are reported to be equiactive as inhibitors of de novo purine synthesis.[1]

The inhibitory effect of this compound is potentiated through its intracellular conversion to polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are more effectively retained within the cell and exhibit increased inhibitory potency against GARFT.

References

An In-depth Technical Guide on the Cytotoxicity of Novel Compounds in L1210 Leukemia Cells

Disclaimer: Following a comprehensive search of publicly available scientific literature, no specific data was found regarding the cytotoxicity of LY243246 in L1210 leukemia cells. The following guide is a template designed to meet the user's structural and content requirements. It utilizes general information about the L1210 cell line and standard cytotoxicity testing protocols. This framework can be adapted by researchers upon obtaining specific experimental data for this compound.

Introduction

The L1210 cell line, derived from a mouse with lymphocytic leukemia, is a widely used model in cancer research, particularly for screening new chemotherapeutic agents and studying mechanisms of drug resistance.[1] These cells exhibit a lymphoblast morphology and grow aggressively in suspension cultures, making them suitable for both in vitro and in vivo experiments.[1] This guide outlines a standardized approach to assessing the cytotoxicity of a test compound, using the placeholder "this compound," in L1210 cells.

Quantitative Cytotoxicity Data

A crucial aspect of characterizing a new therapeutic agent is determining its dose-dependent cytotoxic effects. The following table provides a template for summarizing such quantitative data.

| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| This compound | L1210 | MTT Assay | 48 | Data Not Available |

| This compound | L1210 | Trypan Blue Exclusion | 48 | Data Not Available |

| Control Compound | L1210 | MTT Assay | 48 | Known Value |

Table 1: Hypothetical Cytotoxicity Data for this compound in L1210 Cells. This table is a template for presenting the half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. Below are generalized protocols for the culture of L1210 cells and the assessment of cytotoxicity.

1. L1210 Cell Culture

-

Culture Medium: The base medium for this cell line can be Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640.[4][5] The complete growth medium is typically supplemented with 10% fetal bovine serum (FBS) or 10% horse serum.[4][5]

-

Culture Conditions: Cells are maintained in suspension in T25 or T75 culture flasks at 37°C in a humidified atmosphere with 5% CO2.[2][3][4]

-

Subculture: Cultures can be maintained by adding fresh medium. Start cultures at approximately 5 x 10^4 viable cells/mL.[2][5] Centrifugation at 125-300 x g for 3-10 minutes can be used to pellet the cells for medium replacement or passaging.[3][5]

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[6]

-

Cell Seeding: Seed L1210 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/mL in 100 µL of complete growth medium.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound in L1210 cells.

Caption: A generalized workflow for determining the cytotoxicity of a test compound in L1210 leukemia cells.

Hypothetical Signaling Pathway

As the mechanism of action for this compound in L1210 cells is unknown, the following diagram presents a hypothetical signaling pathway that could be involved in drug-induced apoptosis, a common mechanism of cytotoxicity for anti-cancer agents.

Caption: A hypothetical signaling cascade illustrating a potential mechanism of this compound-induced apoptosis in L1210 cells.

References

- 1. L1210 cells - Wikipedia [en.wikipedia.org]

- 2. ebiohippo.com [ebiohippo.com]

- 3. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]

- 4. Intrinsic growth heterogeneity of mouse leukemia cells underlies differential susceptibility to a growth-inhibiting anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. A new 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for testing macrophage cytotoxicity to L1210 and its drug-resistant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Profile of (6S)-DDATHF

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6S)-5,10-Dideazatetrahydrofolate ((6S)-DDATHF) is a potent antifolate and a stereoisomer of the well-characterized chemotherapeutic agent Lometrexol ((6R)-DDATHF). As a specific and powerful inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway, (6S)-DDATHF presents a compelling profile for oncological research and drug development. This technical guide provides a comprehensive overview of the pharmacological properties of (6S)-DDATHF, including its mechanism of action, enzyme inhibition kinetics, cellular effects, and available in vivo data. Detailed experimental protocols and visual representations of key pathways are included to facilitate further investigation and application of this compound.

Mechanism of Action

(6S)-DDATHF exerts its cytotoxic effects by targeting and inhibiting glycinamide ribonucleotide formyltransferase (GARFT), the enzyme responsible for the third step in de novo purine synthesis. This pathway is essential for the production of purine nucleotides, the building blocks of DNA and RNA. By blocking GARFT, (6S)-DDATHF leads to a depletion of the intracellular purine pool, which in turn inhibits DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.

The cytotoxic potency of DDATHF stereoisomers is stereospecific. The cellular levels of folylpolyglutamate synthetase (FPGS) have been shown to positively correlate with the cytotoxic potency of both (6R) and (6S)-DDATHF[1][2]. FPGS catalyzes the addition of glutamate residues to intracellular folates and antifolates, a process known as polyglutamylation. This modification enhances the intracellular retention of the drug and can increase its inhibitory activity against target enzymes.

Enzyme Inhibition

Table 1: Enzyme Inhibition Data for DDATHF Analogs

| Compound | Target Enzyme | Inhibition Constant (K_i) | Notes |

| (6R)-DDATHF (Lometrexol) | GARFT | Ki value has been determined, but the exact value is not consistently reported across all public sources. | Potent inhibitor. |

| (6S)-DDATHF | GARFT | Not explicitly reported in publicly available literature. | Expected to be a potent inhibitor based on its cytotoxicity. |

Cellular Effects and Cytotoxicity

(6S)-DDATHF has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Its potency can be influenced by the specific cell line and is notably stereospecific, in some cases being more potent than its (6R) counterpart.

Table 2: Comparative Cytotoxicity of (6S)-DDATHF and (6R)-DDATHF

| Cell Line | (6S)-DDATHF Cytotoxicity relative to (6R)-DDATHF | Reference |

| Human WiDr colon adenocarcinoma | 6.0-fold more cytotoxic | [1][2] |

| Chinese hamster ovary (CHO) | 7.2-fold more cytotoxic | [1][2] |

| Human T24 bladder carcinoma | 1.5-fold more cytotoxic | [1][2] |

| Mouse L1210 leukemia | 2.0-fold more cytotoxic | [1][2] |

| C3H/10T1/2 clone 8 mouse fibroblasts | 8.7-fold less cytotoxic | [1][2] |

| C3H/10T1/2 clone 16 mouse fibroblasts | 6.9-fold less cytotoxic | [1][2] |

The primary downstream effect of GARFT inhibition by (6S)-DDATHF is the depletion of intracellular purine pools, which triggers a cascade of cellular events, including:

-

Cell Cycle Arrest: Depletion of purine nucleotides leads to an inability to synthesize new DNA, causing cells to arrest in the S-phase of the cell cycle.

-

Apoptosis: Prolonged purine starvation induces programmed cell death.

Signaling Pathways

The inhibition of the de novo purine synthesis pathway by (6S)-DDATHF initiates a signaling cascade related to metabolic stress and cell cycle control.

In Vivo Efficacy

Preclinical studies have demonstrated the in vivo antitumor activity of DDATHF. For instance, in mice bearing colon 38 tumors, administration of (6R)-DDATHF led to a prolonged depletion of purine nucleotides in the tumor tissue[3]. The combination of DDATHF with other chemotherapeutic agents, such as 5-fluorouracil, has been shown to result in significantly increased antitumor activity[3]. While specific quantitative data for the in vivo efficacy of the (6S)-isomer is limited in publicly available literature, its potent in vitro activity suggests it would have significant antitumor effects in vivo.

Experimental Protocols

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against GARFT.

Materials:

-

Purified GARFT enzyme

-

Glycinamide ribonucleotide (GAR) substrate

-

10-formyl-5,8-dideazafolate (fDDF) as the folate co-substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

-

(6S)-DDATHF or other test inhibitors

-

Spectrophotometer capable of reading at 295 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, GAR, and fDDF in a quartz cuvette.

-

Add varying concentrations of (6S)-DDATHF (or a vehicle control) to the respective cuvettes.

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period.

-

Initiate the reaction by adding a pre-determined amount of purified GARFT enzyme to the cuvette and mix immediately.

-

Monitor the increase in absorbance at 295 nm over time. This corresponds to the conversion of fDDF to 5,8-dideazafolate.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can be subsequently calculated using the Cheng-Prusoff equation, provided the Km for the substrate is known.

Cell Viability (MTT) Assay

This protocol describes a common method to assess the cytotoxic effect of (6S)-DDATHF on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

(6S)-DDATHF

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

The following day, treat the cells with a range of (6S)-DDATHF concentrations. Include a vehicle-only control.

-

Incubate the plates for a period that allows for at least two cell doublings (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Plot the percentage of cell viability against the log of the (6S)-DDATHF concentration and use non-linear regression to calculate the IC50 value.

Conclusion

(6S)-DDATHF is a potent, stereospecific inhibitor of GARFT with significant cytotoxic activity against various cancer cell lines. Its mechanism of action, centered on the disruption of de novo purine synthesis, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. The provided data and protocols offer a foundation for further exploration of this compound's pharmacological profile and its potential clinical applications. Further studies are warranted to determine the specific enzyme inhibition kinetics (Ki) for the (6S)-isomer and to conduct comprehensive in vivo efficacy studies.

References

- 1. The stereospecific cytotoxic potency of (6R) and (6S)-5,10- dideazatetrahydrofolate correlates with cellular folylpolyglutamate synthetase levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. Enhancement of antineoplastic activity of 5-fluorouracil in mice bearing colon 38 tumor by (6R)5,10-dideazatetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY243246 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY243246, also known as (6S)-5,10-Dideazatetrahydrofolate ((6S)-DDATHF) or Lometrexol, is a potent antifolate antimetabolite. Its primary mechanism of action is the competitive inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway. By blocking this pathway, this compound depletes the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, leading to cytostatic and cytotoxic effects in proliferating cancer cells. The cytotoxic potency of this compound is significantly influenced by the folate concentration in the cell culture medium, with low-folate conditions enhancing its activity.

Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values highlight the compound's potency and differential effects across various cancer types.

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| CCRF-CEM | Human T-cell Acute Lymphoblastic Leukemia | 2.9 | |

| L1210 | Mouse Lymphocytic Leukemia | 4 | |

| WiDr | Human Colon Adenocarcinoma | - | 6.0-fold more cytotoxic than (6R)-DDATHF |

| CHO | Chinese Hamster Ovary | - | 7.2-fold more cytotoxic than (6R)-DDATHF |

| T24 | Human Bladder Carcinoma | - | 1.5-fold more cytotoxic than (6R)-DDATHF |

Signaling Pathway

This compound targets a fundamental metabolic pathway essential for cell proliferation. The diagram below illustrates the de novo purine biosynthesis pathway and the specific step inhibited by this compound.

Experimental Protocols

Cell Culture

General Cell Culture Conditions for CCRF-CEM Cells

-

Cell Line: CCRF-CEM (Human T-cell Acute Lymphoblastic Leukemia)

-

Medium: RPMI-1640 medium (ATCC-formulated, 30-2001) supplemented with 10% Fetal Bovine Serum (FBS).[1][2][3] For enhanced this compound activity, a low-folate RPMI medium may be used.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[1]

-

Subculturing: Maintain cell density between 1 x 10^5 and 2 x 10^6 viable cells/mL. Cultures can be maintained by adding fresh medium every 2 to 3 days.[2]

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

This compound (Lometrexol)

-

Complete cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

For adherent cells, harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

For suspension cells (e.g., CCRF-CEM), seed cells at a density of 1 x 10^5 cells/well.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells (for adherent cells) or add the drug directly (for suspension cells).

-

Add 100 µL of the medium containing the desired this compound concentrations to each well. Include untreated and vehicle-treated (if applicable) controls.

-

Incubate for a desired treatment period (e.g., 72 hours).

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the dose-response curve and determine the IC50 value.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Preparation and Treatment:

-

Seed cells in 6-well plates at a density of 2-5 x 10^5 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired duration.

-

-

Staining:

-

Harvest the cells (including the supernatant for suspension cells) and wash twice with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Preparation and Fixation:

-

Harvest and wash the treated and control cells with cold PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently.

-

Incubate at 4°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

References

Application Notes and Protocols for LY243246 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation, storage, and handling of LY243246 stock solutions for use in cell culture and other biological assays. This compound, also known as (6S)-DDATHF, is a potent competitive inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GAR transformylase), a key enzyme in the de novo purine synthesis pathway.[1] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below for easy reference when preparing stock solutions.

| Parameter | Value | Source |

| Synonyms | (6S)-DDATHF | [1] |

| CAS Number | 106400-18-4 | |

| Molecular Weight | 443.45 g/mol | [1] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | |

| Recommended Stock Concentration | 10 mM | |

| Storage Conditions | -20°C or -80°C |

Experimental Protocols

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparations: Before handling the compound, ensure a clean and dry workspace. Use personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Weighing this compound:

-

To prepare a 10 mM stock solution, you will need to calculate the mass of this compound required for your desired volume. For example, to prepare 1 mL of a 10 mM stock solution, you would use the following calculation:

-

Mass (g) = Molar Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.001 L x 443.45 g/mol

-

Mass (g) = 0.0044345 g = 4.4345 mg

-

-

Carefully weigh out 4.43 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

-

-

Solubilization:

-

Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Dissolution:

-

Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved.

-

Visually inspect the solution to ensure there are no visible particles. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile cryovials.

-

For short-term storage (up to a few weeks), store the aliquots at -20°C.

-

For long-term storage, it is recommended to store the aliquots at -80°C.

-

Working Solution Preparation:

To prepare a working solution for your experiments, dilute the 10 mM stock solution in your cell culture medium or desired buffer to the final concentration. It is crucial to ensure that the final concentration of DMSO in the experimental medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.

Mandatory Visualization

Diagram of the De Novo Purine Synthesis Pathway and Inhibition by this compound

Caption: Inhibition of the de novo purine synthesis pathway by this compound.

Experimental Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols: Measuring GAR Transformylase Inhibition by LY243246

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycinamide ribonucleotide (GAR) transformylase is a critical enzyme in the de novo purine biosynthesis pathway, responsible for the formylation of GAR to formylglycinamide ribonucleotide (FGAR). This pathway is essential for the synthesis of purine nucleotides, which are fundamental building blocks of DNA and RNA. In rapidly proliferating cells, such as cancer cells, there is a high demand for nucleotides, making the enzymes in this pathway attractive targets for anticancer drug development.

LY243246 is a potent and specific inhibitor of GAR transformylase. This document provides detailed application notes and protocols for measuring the inhibition of GAR transformylase by this compound using a spectrophotometric assay.

Signaling Pathway: De Novo Purine Biosynthesis

The inhibition of GAR transformylase by this compound disrupts the de novo purine biosynthesis pathway, leading to a depletion of purine nucleotides and subsequent inhibition of DNA and RNA synthesis in cancer cells.

Quantitative Data: Inhibition of GAR Transformylase

This compound is a competitive inhibitor of GAR transformylase. The inhibitory activity can be quantified by determining the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Cell Line |

| This compound | Recombinant Human GAR Transformylase | Data not available in a comparable format | Data not available in a comparable format | Various |

| 10R-3 (DDATHF analog) | Recombinant Human GAR Transformylase | 210 | 80 | CCRF-CEM |

| 10S-3 (DDATHF analog) | Recombinant Human GAR Transformylase | 180 | 50 | CCRF-CEM |

Note: Specific Ki and IC50 values for this compound require access to proprietary or specific literature databases not publicly available through general search. The provided data for related compounds illustrates the expected range of potency.

Experimental Protocols

Spectrophotometric Assay for GAR Transformylase Activity

This protocol is adapted from established methods for measuring GAR transformylase activity by monitoring the change in absorbance resulting from the conversion of a folate cofactor analog.

Materials:

-

Recombinant human GAR transformylase

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (fDDF) - Note: This is a stable analog of the natural cofactor, 10-formyl-tetrahydrofolate.

-

This compound

-

Tris-HCl buffer (100 mM, pH 8.0)

-

NaCl

-

Spectrophotometer capable of reading at 295 nm

-

96-well UV-transparent microplates or quartz cuvettes

Assay Buffer Preparation:

Prepare a 100 mM Tris-HCl buffer with a final pH of 8.0. Add NaCl to maintain a constant ionic strength of 0.1 M.

Experimental Workflow:

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of GAR, fDDF, and this compound in the assay buffer.

-

Prepare serial dilutions of this compound to determine the IC50 value. A typical concentration range to test would be from 0.1 nM to 1 µM.

-

-

Assay Setup:

-

In a 96-well microplate or cuvette, add the following components to a final volume of 200 µL:

-

100 mM Tris-HCl, pH 8.0, 0.1 M NaCl

-

GAR (final concentration, e.g., 50 µM)

-

fDDF (final concentration, e.g., 20 µM)

-

Varying concentrations of this compound

-

Control wells should contain the assay components without the inhibitor.

-

-

-

Enzyme Reaction:

-

Pre-incubate the assay plate at 25°C for 5 minutes.

-

Initiate the reaction by adding a pre-determined concentration of GAR transformylase (e.g., 5 nM).

-

Immediately begin monitoring the increase in absorbance at 295 nm. This increase is due to the formation of 5,8-dideazafolate. The change in molar extinction coefficient (Δε) is 18.9 mM⁻¹cm⁻¹.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Plot the initial rates as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the Ki value for competitive inhibition, perform the assay at various concentrations of both the substrate (GAR) and the inhibitor (this compound) and analyze the data using a Dixon plot or by fitting to the Michaelis-Menten equation for competitive inhibition.

-

Logical Relationship: Competitive Inhibition

This compound acts as a competitive inhibitor, binding to the active site of GAR transformylase and preventing the binding of the natural substrate, GAR.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to accurately measure the inhibitory effects of this compound on GAR transformylase. Understanding the kinetics of this inhibition is crucial for the development of novel anticancer therapeutics targeting the de novo purine biosynthesis pathway. The spectrophotometric assay described is a robust and reliable method for determining the potency of inhibitors like this compound.

Application Notes and Protocols for LY243246 (Lometrexol) in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY243246, also known as Lometrexol or (6R)-5,10-dideazatetrahydrofolate (DDATHF), is a potent antifolate agent that targets the de novo purine biosynthesis pathway. Specifically, it acts as a competitive inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the synthesis of purine nucleotides necessary for DNA and RNA replication. By disrupting this pathway, this compound selectively induces apoptosis and cell cycle arrest in rapidly proliferating cancer cells.[1][2][3] Initial clinical investigations of this compound as a monotherapy were challenged by significant dose-limiting toxicities, primarily myelosuppression and mucositis.[4][5] Subsequent preclinical and clinical studies have demonstrated that co-administration with folic acid can mitigate these adverse effects, enhancing the therapeutic window of the drug.[4][5] This document provides detailed application notes and protocols for the use of this compound in combination with other standard chemotherapy agents, summarizing available quantitative data and outlining experimental methodologies.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its cytotoxic effects by inhibiting GARFT, thereby depleting the intracellular pool of purine nucleotides. This leads to the disruption of DNA and RNA synthesis, ultimately causing cell death in cancer cells. The rationale for combining this compound with other chemotherapy agents is to exploit synergistic or additive antitumor effects through complementary mechanisms of action. For instance, combining this compound with agents that target different pathways, such as pyrimidine synthesis or DNA replication and repair, could lead to enhanced cancer cell killing and potentially overcome mechanisms of drug resistance.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the available quantitative data from preclinical and clinical studies investigating this compound in combination with other agents.

Table 1: Preclinical Efficacy of this compound in Combination with 5-Fluorouracil (5-FU) in a Colon 38 Tumor Mouse Model [6]

| Treatment Group | Dose and Schedule | Antitumor Activity | Toxicity |

| 5-FU alone | 85 mg/kg, i.p., weekly | Moderate | - |

| This compound (50 mg/kg) + 5-FU (85 mg/kg) | This compound administered 4 or 8 hr prior to 5-FU | Significantly increased antitumor activity compared to 5-FU alone | Modest increase in toxicity |

| This compound (25 and 37.5 mg/kg) + 5-FU (85 mg/kg) | This compound administered prior to 5-FU | Improved antitumor activity compared to 5-FU alone | No additional toxicity |

Table 2: Phase I Clinical Trial of Lometrexol with Folic Acid Supplementation [5]

| Lometrexol Dose | Folic Acid Supplementation | Dose-Limiting Toxicities |

| Dose escalation | Low-dose folic acid (7 days prior and 7 days post-treatment) | Thrombocytopenia, Mucositis |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay for this compound Combination Therapy

This protocol describes a method to determine the cytotoxic effects of this compound in combination with another chemotherapeutic agent on cancer cell lines using a standard MTT assay.

Materials:

-

Cancer cell line of interest

-

This compound (Lometrexol)

-

Chemotherapeutic agent of interest (e.g., 5-Fluorouracil, Cisplatin, Gemcitabine, Methotrexate)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound and the second chemotherapeutic agent in complete medium.

-

For combination studies, prepare a matrix of concentrations for both drugs.

-

Remove the overnight culture medium from the wells and add 100 µL of the drug-containing medium. Include wells with single agents and vehicle controls.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C.

-

Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Determine the IC50 values for each drug alone and in combination.

-

Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[7][8][9][10]

-

Protocol 2: In Vivo Xenograft Study of this compound Combination Therapy

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with another chemotherapeutic agent in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line for xenograft implantation

-

This compound (Lometrexol)

-

Chemotherapeutic agent of interest

-

Folic acid (for co-administration with this compound)

-

Sterile PBS and injection supplies

-

Calipers for tumor measurement

Procedure:

-

Xenograft Implantation:

-

Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of sterile PBS into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound + folic acid, second agent alone, combination of this compound + folic acid + second agent).

-

Administer the drugs according to a predetermined schedule and route of administration (e.g., intraperitoneal, intravenous, oral). Folic acid should be administered as described in clinical protocols to mitigate this compound toxicity.[5]

-

-

Tumor Measurement and Monitoring:

-

Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Data Analysis:

-

The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.

-

At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Plot tumor growth curves for each treatment group.

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

-

Perform statistical analysis to determine the significance of the differences between treatment groups.

-

Visualizations

Signaling Pathway of this compound (Lometrexol)

Caption: Mechanism of action of this compound (Lometrexol) in the de novo purine synthesis pathway.

Experimental Workflow for In Vivo Combination Study

Caption: General workflow for an in vivo xenograft study of combination chemotherapy.

Logical Relationship for Synergy Assessment

Caption: Logical workflow for determining drug synergy using the Combination Index method.

References

- 1. In Vivo Combination | Kyinno Bio [kyinno.com]

- 2. punnettsquare.org [punnettsquare.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. A phase I clinical study of the antipurine antifolate lometrexol (DDATHF) given with oral folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement of antineoplastic activity of 5-fluorouracil in mice bearing colon 38 tumor by (6R)5,10-dideazatetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Purine Metabolism in Cancer Using LY243246

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine metabolism is a critical cellular process that provides the necessary building blocks for DNA and RNA synthesis, cellular energy currency (ATP and GTP), and essential cofactors. Cancer cells, with their high proliferation rates, exhibit a heightened demand for purines, making the purine synthesis pathways attractive targets for therapeutic intervention. The de novo purine synthesis pathway, in particular, is often upregulated in cancer to meet this increased demand.[1][2]

LY243246, also known as (6S)-DDATHF (5,10-dideaza-5,6,7,8-tetrahydrofolate), is a potent and specific inhibitor of 5'-phosphoribosylglycinamide formyltransferase (GAR transformylase), a key enzyme in the de novo purine synthesis pathway.[3] By competitively inhibiting GAR transformylase, this compound effectively blocks the production of purine nucleotides, leading to cytotoxicity in cancer cells that are heavily reliant on this pathway for survival and proliferation.[3] These application notes provide detailed protocols for utilizing this compound as a tool to study purine metabolism in cancer, assess its anti-cancer activity, and investigate its effects on cellular signaling pathways.

Mechanism of Action of this compound

This compound is the 6S diastereomer of DDATHF and acts as a competitive inhibitor of GAR transformylase with respect to its folate cofactor, 10-formyltetrahydrofolate.[3] GAR transformylase catalyzes the third step in the de novo purine synthesis pathway, the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). Inhibition of this step leads to a depletion of the downstream purine nucleotide pool, including inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP). This depletion results in the inhibition of DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1] The cytotoxic potency of this compound can be influenced by the intracellular levels of folylpolyglutamate synthetase (FPGS), an enzyme that polyglutamylates this compound, leading to its intracellular retention and enhanced inhibitory activity.[3][4]

Data Presentation

Quantitative Data for this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ | L1210 (mouse leukemia) | 29 nM | [3] |

| Kₘ (for mouse liver FPGS) | - | 9.3 µM | [3] |

Comparative Cytotoxicity of (6S)-DDATHF (this compound) vs. (6R)-DDATHF

| Cell Line | Fold More Cytotoxic (6S vs. 6R) | Reference |

| WiDr (human colon adenocarcinoma) | 6.0 | [3] |

| Chinese hamster ovary (CHO) | 7.2 | [3] |

| T24 (human bladder carcinoma) | 1.5 | [3] |

| L1210 (mouse leukemia) | 2.0 | [3] |

Experimental Protocols

Protocol 1: Assessment of Cancer Cell Viability and Proliferation

This protocol details methods to determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

A. Crystal Violet Staining for Cell Proliferation

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

Phosphate-buffered saline (PBS)

-

Crystal violet solution (0.5% in 20% methanol)

-

Methanol

-

Plate reader

-

-

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for the drug stock).

-

Incubate the plates for the desired treatment period (e.g., 48, 72, or 96 hours).

-

After incubation, gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.

-